

GS-9822: A Deep Dive into a Preclinical HIV-1 Integrase Inhibitor

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Compound of Interest

Compound Name: GS-9822

Cat. No.: B10752815

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GS-9822 is a potent, preclinical small-molecule inhibitor of HIV-1 integrase, belonging to a class of compounds known as Lens Epithelium-Derived Growth Factor (LEDGF)/p75-integrase interaction inhibitors (LEDGINs).^{[1][2][3][4]} This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of **GS-9822**, with a focus on the experimental data and protocols that define its preclinical profile.

Molecular Structure and Chemical Properties

GS-9822 is characterized by its specific chemical structure that allows it to bind to the HIV-1 integrase at the interface where it interacts with the cellular cofactor LEDGF/p75.^[1] While detailed physicochemical properties are proprietary, its activity is in the low nanomolar range, highlighting its high potency.

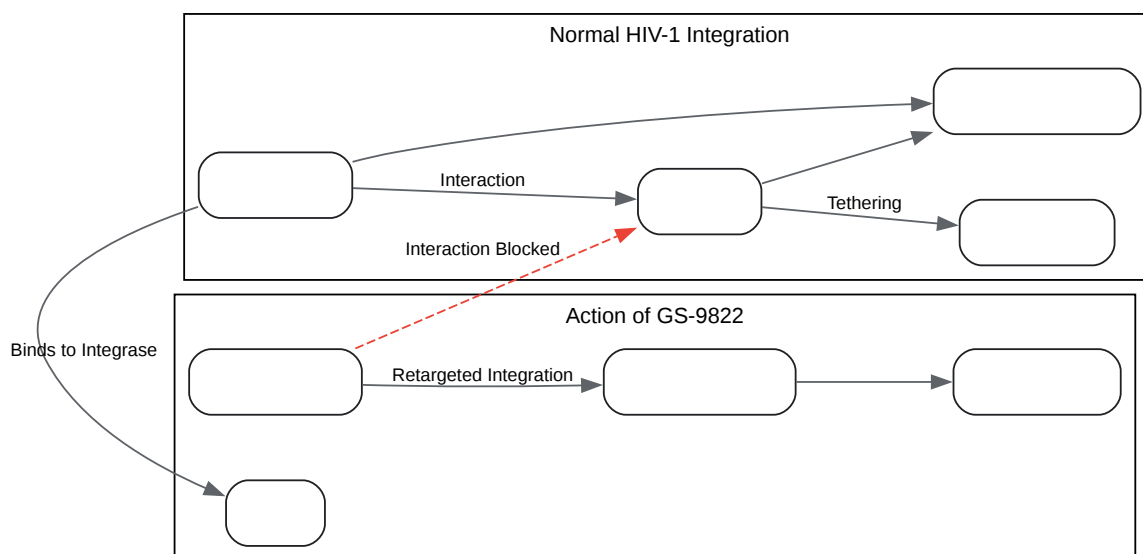
Property	Value	Reference
CAS No.	2219362-41-9	
Mechanism of Action	Inhibition of LEDGF/p75-integrase interaction	
Target	HIV-1 Integrase	

Mechanism of Action: The "Block-and-Lock" Phenotype

GS-9822 exhibits a dual mechanism of action against HIV-1, termed the "block-and-lock" phenotype.

- **Block:** By binding to the LEDGF/p75 binding pocket on the viral integrase, **GS-9822** effectively blocks the interaction between these two proteins. This inhibition disrupts the normal process of HIV-1 integration into the host cell's genome.
- **Lock:** For the residual viruses that do manage to integrate, **GS-9822**'s action leads to their integration in transcriptionally less active regions of the chromatin. This "retargeting" of integration results in a more latent provirus that is less prone to reactivation.

This mechanism is distinct from that of integrase strand transfer inhibitors (INSTIs), and **GS-9822** has shown activity against raltegravir-resistant HIV strains.



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Caption: Mechanism of Action of **GS-9822**.

Quantitative Data Summary

The preclinical efficacy of **GS-9822** has been extensively evaluated and compared to the research compound CX14442. **GS-9822** consistently demonstrates superior potency across various assays.

Table 1: Antiviral Activity and Cytotoxicity of **GS-9822** vs. CX14442

Compound	HIV-1 Strain	EC50 (μM)	CC50 (μM)	Selectivity Index (SI)
GS-9822	IIIB	0.006 ± 0.001	1.8 ± 0.2	300
NL4.3	0.003 ± 0.001	1.8 ± 0.2	600	
CX14442	IIIB	0.137 ± 0.021	27.8 ± 4.5	203
NL4.3	0.354 ± 0.054	27.8 ± 4.5	79	

Data adapted from Bruggemans et al., 2023.

Table 2: Inhibition of LEDGF/p75-Integrase Interaction

Compound	IC50 (μM)
GS-9822	0.07 ± 0.01
CX14442	0.73 ± 0.12

Data from AlphaScreen assay, adapted from Bruggemans et al., 2023.

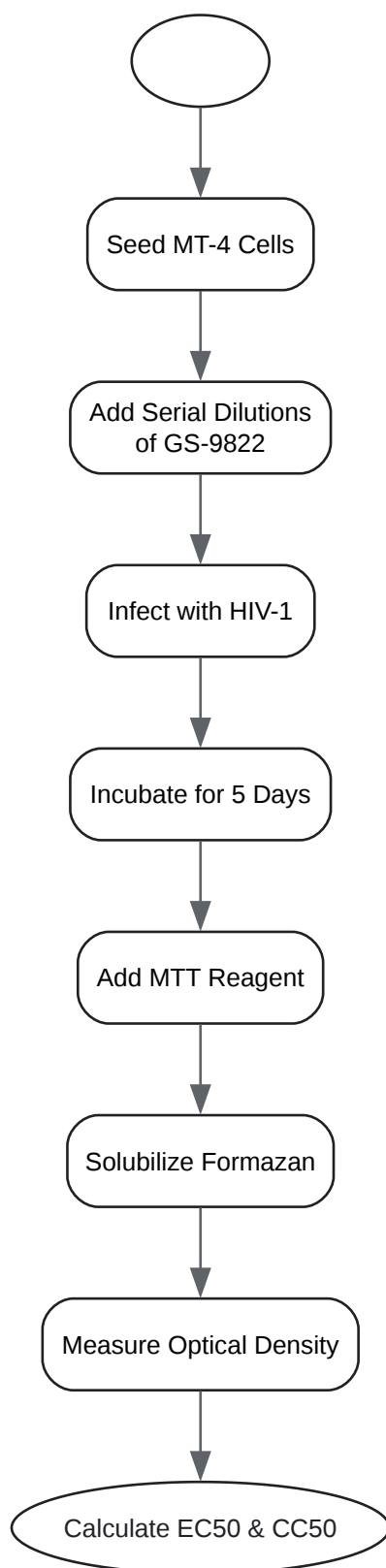
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used in the characterization of **GS-9822**.

MTT Viability Assay for Antiviral Activity and Cytotoxicity

This assay determines the concentration of the compound that protects cells from HIV-1-induced cell death (EC50) and the concentration that is toxic to the cells (CC50).

- **Cell Culture:** MT-4 cells are seeded in 96-well plates.
- **Compound Addition:** A serial dilution of **GS-9822** or CX14442 is added to the wells.
- **Infection:** A standardized amount of HIV-1 (e.g., strain IIIB or NL4.3) is added to the wells, with uninfected cells serving as a control.
- **Incubation:** The plates are incubated for 5 days.
- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
- **Solubilization:** The formazan crystals are solubilized.
- **Absorbance Measurement:** The optical density (OD) is measured at a specific wavelength, which is proportional to the number of viable cells.
- **Data Analysis:** EC50 and CC50 values are calculated from the dose-response curves.



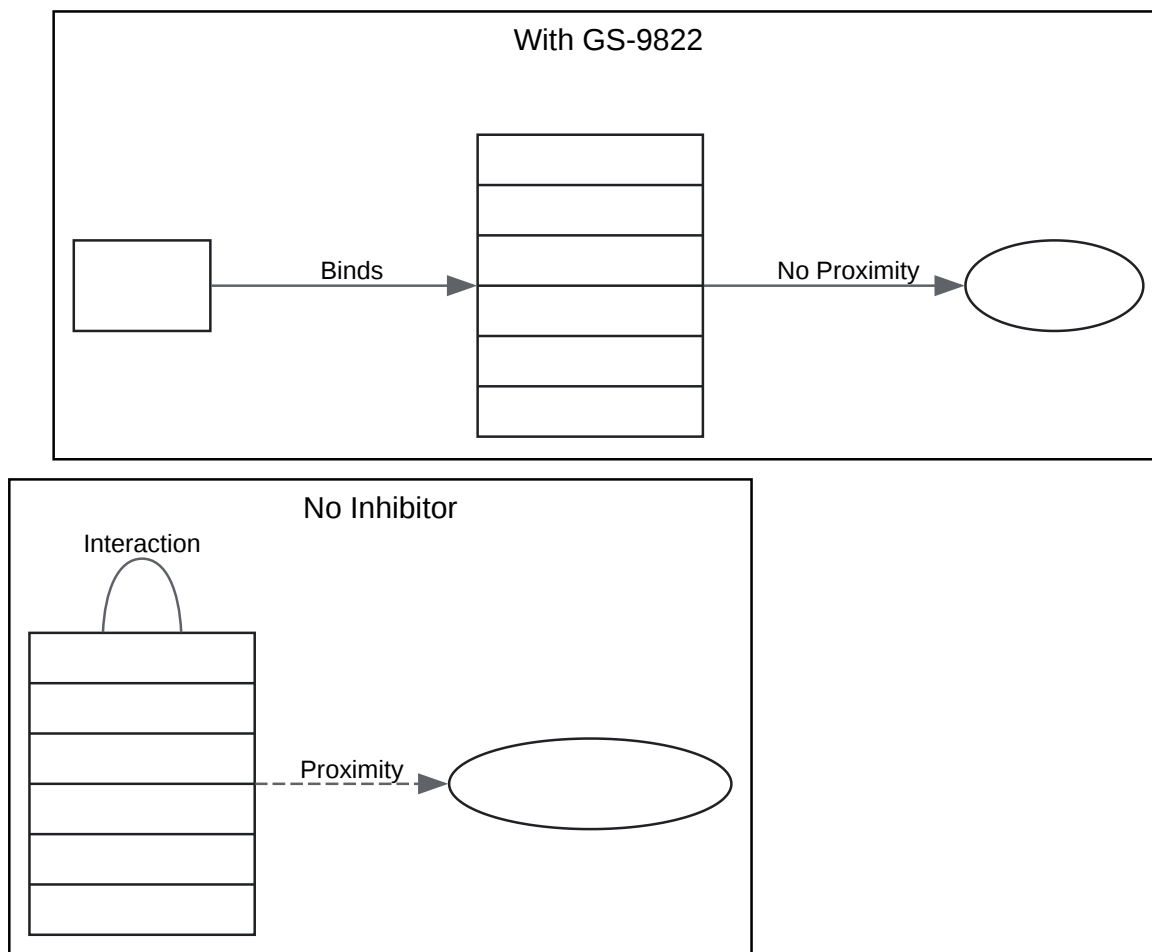
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Caption: MTT Viability Assay Workflow.

AlphaScreen Assay for LEDGF/p75-Integrase Interaction

This bead-based immunoassay measures the inhibitory effect of the compounds on the interaction between HIV-1 integrase and LEDGF/p75.

- **Reagents:** His6-tagged HIV-1 integrase, Flag-tagged LEDGF/p75, nickel chelate (Ni-NTA) acceptor beads, and anti-Flag donor beads are used.
- **Reaction Setup:** Increasing concentrations of **GS-9822** or CX14442 are added to a mixture of the tagged proteins.
- **Bead Addition:** The acceptor and donor beads are added to the mixture. The acceptor beads bind to the His-tagged integrase, and the donor beads bind to the Flag-tagged LEDGF/p75.
- **Incubation:** The mixture is incubated to allow for the interaction between the proteins and the binding of the beads.
- **Signal Detection:** If the proteins interact, the beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm.
- **Data Analysis:** A dose-dependent inhibition of the signal indicates that the compound is disrupting the protein-protein interaction. The IC₅₀ value is then calculated.



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Caption: AlphaScreen Assay Principle.

Integration Site Sequencing

This method determines the genomic locations of HIV-1 integration in the presence and absence of the inhibitor.

- **Cell Transduction:** SupT1 cells are transduced with a lentiviral vector in the presence of **GS-9822**, CX14442, or no drug.
- **Cell Culture:** Cells are cultured for an extended period (e.g., 10 days) to dilute non-integrated DNA.

- Genomic DNA Extraction: Genomic DNA is extracted from the cells.
- Library Preparation: The DNA is prepared for Illumina MiSeq sequencing. This typically involves fragmentation, ligation of adapters, and PCR amplification.
- Sequencing: The prepared library is sequenced.
- Data Analysis: The sequencing data is analyzed using a platform like INSPIRED to identify the integration sites and characterize the surrounding genomic features.

Conclusion

GS-9822 is a highly potent preclinical LEDGIN that effectively inhibits HIV-1 replication through a "block-and-lock" mechanism. Its ability to not only block integration but also to promote a latent state in residual proviruses makes it an interesting candidate for further investigation in the context of a functional HIV cure. The detailed experimental data and protocols provide a solid foundation for future research and development in this area. However, it is important to note that clinical development of **GS-9822** was halted due to urothelial toxicity observed in cynomolgus monkeys. Despite this, the compound remains a valuable tool for studying HIV latency and a benchmark for the development of new, safer LEDGINs.

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